Isonicotinamide 1-oxide
Overview
Description
Synthesis Analysis
Isonicotinamide 1-oxide has been utilized as a precursor in the synthesis of complex molecules and materials. For instance, its reaction with dimethylcarbamoyl chloride and zinc cyanide leads to the formation of 2-cyanoisonicotinamide, a key intermediate in the synthesis of xanthine oxidoreductase inhibitors such as FYX-051·TsOH (Huo, Kosugi, & Yamamoto, 2008). Moreover, isonicotinamide 1-oxide has been employed in the directed assembly of copper(II)-carboxylates into infinite 1-D motifs, demonstrating its role as a high-yielding supramolecular reagent in creating inorganic–organic hybrid materials (Aakeröy, Beatty, Desper, O'Shea, & Valdés-Martínez, 2003).
Molecular Structure Analysis
The molecular structure of isonicotinamide 1-oxide and its complexes has been extensively studied. The carboxamide-pyridine N-oxide heterosynthon has been shown to assemble isonicotinamide N-oxide in a triple helix architecture, exploited in synthesizing cocrystals of barbiturate drugs (Reddy, Babu, & Nangia, 2006). Additionally, quantum chemical calculations have provided insights into the electronic and topologic properties of isonicotinamide 1-oxide, further elucidating its molecular conformation and vibrational characteristics (Karaca, Atac, & Karabacak, 2015).
Chemical Reactions and Properties
Isonicotinamide 1-oxide participates in a variety of chemical reactions, exhibiting a range of properties. For instance, its electroreduction in basic media has been studied, revealing insights into its protonation reactions and electrochemical behavior (Galvín & Mellado, 1989). Furthermore, its role in forming coordination compounds and polymers with metals such as cobalt and lanthanides highlights its chemical versatility and potential applications in materials science (Galvão et al., 2019); (Goher & Mautner, 2007).
Physical Properties Analysis
The study of isonicotinamide 1-oxide's physical properties, such as its crystal structure and photoluminescence, contributes to our understanding of its applications in crystal engineering and material design. The exploration of its polymorphism and the conditions leading to specific crystalline forms have provided valuable insights into the factors influencing crystal nucleation and growth (Kulkarni, McGarrity, Meekes, & ter Horst, 2012).
Scientific Research Applications
N-Oxidation of Pyridines Research : It is used to study the N-oxidation of pyridines by rat liver microsomes and rat hepatocytes (Blaauboer & Paine, 1980).
Nanotechnology : Isonicotinamide 1-oxide facilitates the preparation of superparamagnetic iron oxide nanorods and nanorices with tunable surface functionality for biomedical applications (Rebolledo, Bomati-Miguel, Marco, & Tartaj, 2008).
Biomedical Applications : Modified silica gel with Isonicotinamide 1-oxide can immobilize ruthenium tetraammine nitrosyl complexes, which release nitric oxide upon light irradiation or chemical reduction (Doro, Rodrigues-Filho, & Tfouni, 2007).
Solid State Chemistry : It forms assemblies of dimetal building units, creating polymeric networks in the solid state (Bera, Vo, Walton, & Dunbar, 2003).
Crystal Engineering and Pharmaceutical Cocrystals : It's utilized in crystal engineering and the formation of pharmaceutical cocrystals (Reddy, Babu, & Nangia, 2006).
Synthesis of Xanthine Oxidoreductase Inhibitor : Isonicotinic acid N-oxide 1a, a related compound, is used in the synthesis of FYX-051, a xanthine oxidoreductase inhibitor (Huo, Kosugi, & Yamamoto, 2008).
Supramolecular Chemistry : It acts as a high-yielding supramolecular reagent for creating infinite 1-D chains in inorganic-organic hybrid materials (Aakeröy, Beatty, Desper, O'Shea, & Valdés-Martínez, 2003).
Diabetes Research : It prevents β-cell damage and diabetes in mice by preventing β-cell damage after streptozotocin administration (Fukaya et al., 2013).
Antituberculous Activity : Isonicotinic acid N-oxide has antituberculous activity against various strains of Mycobacterium tuberculosis (Ragab et al., 2022).
Plant Defense Metabolism : It induces defense responses in tobacco cells, acting as a modulator in defense responses (Louw & Dubery, 2000).
properties
IUPAC Name |
1-oxidopyridin-1-ium-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(9)5-1-3-8(10)4-2-5/h1-4H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUWTGHVOISMHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C(=O)N)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191881 | |
Record name | Isonicotinamide 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isonicotinamide 1-oxide | |
CAS RN |
38557-82-3 | |
Record name | 4-Pyridinecarboxamide, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38557-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 38557-82-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isonicotinamide 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isonicotinamide 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isonicotinamide oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF3ASU7ZUB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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